(2R,3S,4S,5R,6R)-2-(Acetoxymethyl)-6-(2-(2,2-diphenylbenzo[d][1,3]dioxol-5-yl)-2-oxoethoxy)tetrahydro-2H-pyran-3,4,5-triyl Triacetate
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Overview
Description
The compound “(2R,3S,4S,5R,6R)-2-(Acetoxymethyl)-6-(2-(2,2-diphenylbenzo[d][1,3]dioxol-5-yl)-2-oxoethoxy)tetrahydro-2H-pyran-3,4,5-triyl Triacetate” is a complex organic molecule characterized by multiple stereocenters and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the protection and deprotection of functional groups, stereoselective reactions, and coupling reactions. The starting materials are often commercially available or can be synthesized through known methods. The reaction conditions may include the use of specific catalysts, solvents, and temperature control to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of such complex molecules may involve optimization of the synthetic route to minimize cost and maximize yield. This can include the use of continuous flow reactors, automated synthesis, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Nucleophilic or electrophilic substitution reactions at specific positions on the molecule.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: Reagents like NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).
Substitution: Conditions may include the use of strong acids or bases, and specific solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups and stereocenters make it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound may be studied for its potential biological activity. It could serve as a lead compound for the development of new drugs or as a probe to study biological pathways.
Medicine
In medicine, the compound may have potential therapeutic applications. Its structure suggests it could interact with specific biological targets, making it a candidate for drug development.
Industry
In industry, the compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique structure may impart specific properties to materials or enhance the efficiency of catalytic processes.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its interaction with specific molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to changes in biological pathways. The exact mechanism would require detailed studies, including molecular docking, biochemical assays, and cellular experiments.
Comparison with Similar Compounds
Similar Compounds
- (2R,3S,4S,5R,6R)-2-(Hydroxymethyl)-6-(2-(2,2-diphenylbenzo[d][1,3]dioxol-5-yl)-2-oxoethoxy)tetrahydro-2H-pyran-3,4,5-triyl Triacetate
- (2R,3S,4S,5R,6R)-2-(Methoxymethyl)-6-(2-(2,2-diphenylbenzo[d][1,3]dioxol-5-yl)-2-oxoethoxy)tetrahydro-2H-pyran-3,4,5-triyl Triacetate
Uniqueness
The uniqueness of the compound lies in its specific stereochemistry and functional groups. Compared to similar compounds, it may exhibit different reactivity, biological activity, or physical properties. These differences can be attributed to the presence of acetoxymethyl groups and the specific arrangement of atoms within the molecule.
Properties
Molecular Formula |
C35H34O13 |
---|---|
Molecular Weight |
662.6 g/mol |
IUPAC Name |
[(2R,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-[2-(2,2-diphenyl-1,3-benzodioxol-5-yl)-2-oxoethoxy]oxan-2-yl]methyl acetate |
InChI |
InChI=1S/C35H34O13/c1-20(36)41-19-30-31(43-21(2)37)32(44-22(3)38)33(45-23(4)39)34(46-30)42-18-27(40)24-15-16-28-29(17-24)48-35(47-28,25-11-7-5-8-12-25)26-13-9-6-10-14-26/h5-17,30-34H,18-19H2,1-4H3/t30-,31+,32+,33-,34-/m1/s1 |
InChI Key |
ZDDBTISFVYKIHX-BWNLSPMZSA-N |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)OCC(=O)C2=CC3=C(C=C2)OC(O3)(C4=CC=CC=C4)C5=CC=CC=C5)OC(=O)C)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OCC(=O)C2=CC3=C(C=C2)OC(O3)(C4=CC=CC=C4)C5=CC=CC=C5)OC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
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